molecular formula C23H25NO6 B1143740 Fmoc-D-Asp(OtBu)-OH CAS No. 12883-39-3

Fmoc-D-Asp(OtBu)-OH

Cat. No. B1143740
CAS RN: 12883-39-3
M. Wt: 411.4477
InChI Key:
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Description

Synthesis Analysis

Fmoc-D-Asp(OtBu)-OH is synthesized from Fmoc-protected aspartic acid through a series of steps that include condensation with differentially substituted amidoximes, formation of 1,2,4-oxadiazole, and cleavage of the tert-butyl ester. This process produces various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids, which are valuable in combinatorial synthesis (Hamze et al., 2003).

Molecular Structure Analysis

The molecular structure of Fmoc-D-Asp(OtBu)-OH includes the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which shields the amino group during peptide synthesis. The aspartic acid side chain is protected by a tert-butyl ester (OtBu), preventing side reactions and aspartimide formation, a common issue in peptide synthesis.

Chemical Reactions and Properties

Fmoc-D-Asp(OtBu)-OH is involved in peptide synthesis, where it undergoes reactions typical for amino acid derivatives. The Fmoc group is removed under basic conditions without inducing epimerization at the chiral center, maintaining enantiomeric purity. The tert-butyl ester is cleaved under acidic conditions, revealing the aspartic acid side chain in the final peptide (Hamze et al., 2003).

Scientific Research Applications

Capillary Zone Electrophoresis

The application of Fmoc-D-Asp(OtBu)-OH in scientific research includes its use in capillary zone electrophoresis (CZE) for enantioseparation. With DM-β-CD as a chiral selector, Fmoc-Asp(OtBu)-OH was successfully enantioseparated, demonstrating the compound's utility in analytical chemistry for separating enantiomers of N-Fmoc amino acids, highlighting its significance in resolving complex mixtures and purifying chiral compounds (Wu Hong-li, 2005).

Self-Assembled Structures

Fmoc-D-Asp(OtBu)-OH's role extends to the study of self-assembled structures in material chemistry and biomedical applications. It forms rod-like structures under various conditions, contributing to the understanding of self-assembly processes in modified amino acids. This research aids in designing novel nanoarchitectures for diverse applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Nidhi Gour et al., 2021).

Peptide Synthesis and Aspartimide Formation

In peptide synthesis, Fmoc-D-Asp(OtBu)-OH is pivotal in addressing the aspartimide problem, a notorious side reaction. Research has developed new derivatives and protection strategies to minimize aspartimide formation, enhancing the purity and yield of aspartyl-containing peptides. This work is crucial for synthesizing peptides with high fidelity, which is essential for pharmaceutical and biochemical applications (M. Mergler & F. Dick, 2005).

Novel Amino Acid Derivatives

Fmoc-D-Asp(OtBu)-OH serves as a starting material for synthesizing novel amino acid derivatives, such as 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These nonnatural amino acids, used in combinatorial synthesis, open new avenues for drug discovery and development, showcasing the compound's role in expanding the repertoire of available amino acid derivatives for scientific research (Abdallah Hamze et al., 2003).

High-Throughput Accurate Mass Measurement

Additionally, Fmoc-D-Asp(OtBu)-OH has been utilized in a high-throughput accurate mass measurement system, demonstrating its application in verifying combinatorial library compounds. This innovative approach provides a means to identify and rectify synthesis problems, ensuring the accuracy and reliability of chemical libraries for drug discovery and other scientific endeavors (Liling. Fang et al., 2003).

Safety And Hazards

Fmoc-D-Asp(OtBu)-OH should be stored below +30°C . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

CAS RN

12883-39-3

Product Name

Fmoc-D-Asp(OtBu)-OH

Molecular Formula

C23H25NO6

Molecular Weight

411.4477

Origin of Product

United States

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